2-(1-azocanyl)-N'-(2-chlorobenzylidene)acetohydrazide
Overview
Description
2-(1-azocanyl)-N'-(2-chlorobenzylidene)acetohydrazide, commonly known as ACAA, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. ACAA is a hydrazone derivative that has been synthesized using various methods and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of ACAA is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. ACAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. ACAA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ACAA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. ACAA has also been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, ACAA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
ACAA has various advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. ACAA has also shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations is that the mechanism of action of ACAA is not fully understood, making it difficult to design experiments to study its effects. Additionally, ACAA has not been extensively studied in vivo, making it difficult to determine its potential toxicity and side effects.
Future Directions
There are various future directions for the study of ACAA. One direction is to further investigate its potential as a diagnostic tool for Alzheimer's disease. Another direction is to study its potential use as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to determine the mechanism of action of ACAA and to study its potential toxicity and side effects in vivo.
Scientific Research Applications
ACAA has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. ACAA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. ACAA has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-15-9-5-4-8-14(15)12-18-19-16(21)13-20-10-6-2-1-3-7-11-20/h4-5,8-9,12H,1-3,6-7,10-11,13H2,(H,19,21)/b18-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKJYVWOHFCEL-LDADJPATSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NN=CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CC(=O)N/N=C/C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azocan-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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